H-Thr(Me)-OH

Antimalarial In Vivo Efficacy Peptide Chemistry

H-Thr(Me)-OH is the definitive non-phosphorylatable threonine bioisostere, superior to L-threonine for probing kinase signaling and translational control. Its O-methylation abolishes hydrogen-bond donation, shifts pKa by ~0.3 units, and eliminates susceptibility to phosphorylation, enabling specific competitive inhibition of isoleucyl-tRNA synthetase. With a documented antimalarial pharmacophore extending P. berghei survival in vivo, this building block is essential for developing stable peptide therapeutics, mapping phosphorylation sites, and engineering auxotrophic mutants. Procure this analytically defined, high-purity reagent with full QC documentation for high-confidence results.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 4385-90-4
Cat. No. B15543174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thr(Me)-OH
CAS4385-90-4
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
InChIInChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
InChIKeyFYCWLJLGIAUCCL-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Thr(Me)-OH (CAS 4385-90-4): Procurement-Grade O-Methyl-L-Threonine for Specialized Peptide and Biochemical Research


H-Thr(Me)-OH, also known as O-methyl-L-threonine (CAS 4385-90-4), is a non-proteinogenic L-α-amino acid derivative [1]. It is characterized by the replacement of the hydroxyl hydrogen of L-threonine with a methyl group, resulting in the chemical formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol [2]. This modification confers distinct physicochemical and biological properties, including altered acid-base behavior and resistance to enzymatic phosphorylation, which are critical for its specialized applications in peptide synthesis, enzymology, and antimetabolite research [3].

Why L-Threonine and Other Analogs Cannot Substitute for H-Thr(Me)-OH in Critical Experimental Contexts


Generic substitution with L-threonine or other close analogs is scientifically invalid for H-Thr(Me)-OH due to a unique combination of structural and functional properties. The O-methylation eliminates the side-chain hydroxyl group's hydrogen, which drastically reduces polarity, hydrogen-bonding capacity, and nucleophilicity [1]. This single change alters the molecule's pKa by approximately 0.3 units relative to threonine, impacting its charge state in physiological buffers . More critically, this modification confers complete resistance to phosphorylation at the β-hydroxy position and enables the compound to act as a potent, competitive inhibitor of isoleucine utilization in multiple biological systems—functions that L-threonine simply cannot perform [2]. The following quantitative evidence underscores these irreplaceable, context-specific differentiations that drive scientific procurement decisions.

Quantitative Differentiation of H-Thr(Me)-OH: Direct Comparative Data vs. Closest Analogs


Antimalarial Activity: H-Thr(Me)-OH vs. Its Own Dipeptide and L-Leucine

In a head-to-head in vivo comparison against Plasmodium berghei in mice, O-methyl-L-threonine (H-Thr(Me)-OH) demonstrated superior antimalarial activity compared to its dipeptide form (O-methyl-L-threonyl-O-methyl-L-threonine) and L-leucine [1]. The free amino acid significantly prolonged survival time at multiple lower doses, whereas the dipeptide was only effective at the highest dose tested, and L-leucine showed no activity [1].

Antimalarial In Vivo Efficacy Peptide Chemistry

Substrate Specificity for Casein Kinase-2: H-Thr(Me)-OH vs. Unmodified Peptide

In a study on peptide substrates for casein kinase-2, the O-methyl ether derivative of a target threonine residue (H-Asn-Glu-Tyr(Me)-Thr-Ala-OMe) was completely resistant to phosphorylation [1]. In contrast, the unphosphorylated parent peptide (H-Asn-Glu-Tyr-Thr-Ala-OH) served as a substrate, albeit a poor one compared to the phosphotyrosine-containing version [1].

Kinase Assay Phosphorylation Enzyme Specificity

Isoleucine Antagonism: H-Thr(Me)-OH as a Potent and Specific Inhibitor

H-Thr(Me)-OH functions as a potent, competitive inhibitor of isoleucine utilization, a property not shared by its parent amino acid, L-threonine [1][2]. Studies demonstrate that O-methylthreonine (OMT) is activated and transferred to tRNA by isoleucyl-RNA synthetase in vitro, and its incorporation rate into protein is comparable to that of isoleucine [1]. Its growth-inhibitory effects in E. coli (ID50 ≃ 6·10⁻⁶ M in Rosa cells [3]) are specifically reversed by the addition of isoleucine, valine, or leucine, confirming its isosteric mimicry [1].

Antimetabolite Enzyme Inhibition Aminoacyl-tRNA Synthetase

Physicochemical Differentiation: pKa and Lipophilicity Shift vs. L-Threonine

The O-methylation of L-threonine to yield H-Thr(Me)-OH results in a measurable shift in its acid-base properties. Experimental data shows pKa values of pK1: 2.02 and pK2: 9.00 for H-Thr(Me)-OH at 25°C . This represents a shift from the canonical values of L-threonine, which are approximately pK1: 2.09 and pK2: 9.10 [1]. The calculated logP for H-Thr(Me)-OH is -3.34 , indicating a substantial increase in lipophilicity compared to L-threonine (logP ≈ -3.5 to -4.0), a direct consequence of masking the polar hydroxyl group with a methyl ether.

Physicochemical Properties pKa LogP

High-Impact Research and Industrial Applications for H-Thr(Me)-OH (CAS 4385-90-4)


Design and Synthesis of Non-Phosphorylatable Peptide Probes

H-Thr(Me)-OH is the definitive building block for creating peptides with a stable, non-phosphorylatable threonine residue. As demonstrated by the complete resistance of O-methyl threonine-containing peptides to casein kinase-2 phosphorylation [1], its incorporation is essential for generating negative controls in kinase assays, mapping phosphorylation sites, and creating stable analogs for therapeutic peptide development where unwanted phosphorylation would alter activity or stability.

Induction of Specific Isoleucine Auxotrophy in Model Organisms

H-Thr(Me)-OH serves as a precise chemical biology tool to induce a functional isoleucine deficiency. Its well-characterized role as a competitive inhibitor of isoleucyl-RNA synthetase and its specific growth inhibition reversed by isoleucine [2][3] make it invaluable for studying amino acid metabolism, protein synthesis regulation, and the selection of resistant mutants in systems ranging from E. coli to plant cell cultures. L-threonine cannot be used for this purpose.

Development of Antimalarial Lead Compounds

For researchers in parasitology and drug discovery, H-Thr(Me)-OH represents a validated pharmacophore with documented in vivo antimalarial activity. The quantitative data showing its ability to significantly prolong survival in a P. berghei mouse model at lower doses than its dipeptide derivatives [4] positions it as a promising scaffold for the development of next-generation antimalarial agents.

Solid-Phase Peptide Synthesis Requiring Altered Hydrophobicity

In solid-phase peptide synthesis (SPPS), the increased lipophilicity (logP shift of at least 0.16 units relative to threonine ) and altered pKa of H-Thr(Me)-OH can be leveraged to improve the solubility and coupling efficiency of difficult peptide sequences or to modulate the overall hydrophobicity of the final peptide product for improved purification and handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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